molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pirazolo[3,4-b]piridina CAS No. 934560-92-6

6-Bromo-1H-pirazolo[3,4-b]piridina

Número de catálogo B1375682
Número CAS: 934560-92-6
Peso molecular: 198.02 g/mol
Clave InChI: GRLXWXRTASHOBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo ring fused with a pyridine ring, with a bromine atom attached to the 6th carbon of the fused ring system .


Chemical Reactions Analysis

The literature data on microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines which are fragments of polycyclic structures, have been summarized .


Physical And Chemical Properties Analysis

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

Propiedades farmacológicas

Los derivados de 6-Bromo-1H-pirazolo[3,4-b]piridina se han estudiado por su amplia gama de propiedades farmacológicas. Son parte de fármacos ansiolíticos como el cartazolato, el tracazolato, el etazolate y también se utilizan en el tratamiento de la hipertensión pulmonar con fármacos como el riociguat .

Activación de PPARα para el tratamiento de la dislipidemia

Estos compuestos sirven como un esqueleto para los agonistas de PPARα, que son importantes en el tratamiento de la dislipidemia. Ayudan a activar los receptores activados por proliferadores de peroxisomas que juegan un papel crucial en el metabolismo de lípidos y glucosa, la adipogénesis y la inflamación .

Propiedades de fluorescencia

Se han evaluado las propiedades de fluorescencia de los compuestos de this compound sintetizados. Estos compuestos exhiben una fuerte fluorescencia en DMSO o bajo luz UV, lo que se puede distinguir visualmente. Esto los hace útiles en diversas aplicaciones que requieren propiedades fluorescentes .

Aplicaciones biomédicas

Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas por sus aplicaciones biomédicas. Estos compuestos presentan dos posibles formas tautoméricas y se han incluido en numerosas referencias y patentes hasta la fecha .

Estrategias sintéticas

Se han sistematizado datos completos de 2017 a 2021 sobre estrategias y enfoques sintéticos para los derivados de this compound. Se consideran los métodos de síntesis junto con sus ventajas e inconvenientes .

Síntesis asistida por microondas

Se han resumido los datos de la literatura sobre la síntesis asistida por microondas de estos derivados desde 2015. Esto incluye reacciones multicomponentes y síntesis de pirazolo[3,4-b]-piridinas que son fragmentos de estructuras policíclicas .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Direcciones Futuras

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, have been synthesized and evaluated as TRK inhibitors . These compounds have potential for further exploration in the field of medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, 6-Bromo-1H-pyrazolo[3,4-b]pyridine has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .

Cellular Effects

6-Bromo-1H-pyrazolo[3,4-b]pyridine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 6-Bromo-1H-pyrazolo[3,4-b]pyridine has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of 6-Bromo-1H-pyrazolo[3,4-b]pyridine involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of 6-Bromo-1H-pyrazolo[3,4-b]pyridine to TRKs, enhancing its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, 6-Bromo-1H-pyrazolo[3,4-b]pyridine maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

6-Bromo-1H-pyrazolo[3,4-b]pyridine is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of 6-Bromo-1H-pyrazolo[3,4-b]pyridine are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, 6-Bromo-1H-pyrazolo[3,4-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, 6-Bromo-1H-pyrazolo[3,4-b]pyridine localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

6-Bromo-1H-pyrazolo[3,4-b]pyridine predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of 6-Bromo-1H-pyrazolo[3,4-b]pyridine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXWXRTASHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743696
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934560-92-6
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-1H-pyrazolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.